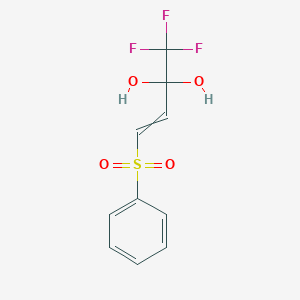
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trifluorobutene diol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol typically involves the reaction of benzenesulfonyl chloride with a suitable trifluorobutene diol precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . This intermediate is then reacted with the trifluorobutene diol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol involves its interaction with specific molecular targets. For example, sulfonyl fluorides, a related class of compounds, act by reacting with the hydroxyl group of serine residues in enzymes to form a stable sulfonyl enzyme derivative . This interaction can inhibit the activity of serine proteases and other enzymes, making the compound useful in biochemical studies and drug development.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality but lacking the trifluorobutene diol structure.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor.
Uniqueness
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is unique due to the presence of both the benzenesulfonyl group and the trifluorobutene diol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
202074-35-9 |
|---|---|
分子式 |
C10H9F3O4S |
分子量 |
282.24 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)9(14,15)6-7-18(16,17)8-4-2-1-3-5-8/h1-7,14-15H |
InChIキー |
BGEZDULKRPRIDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
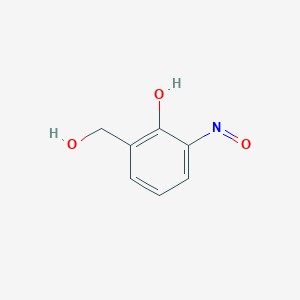
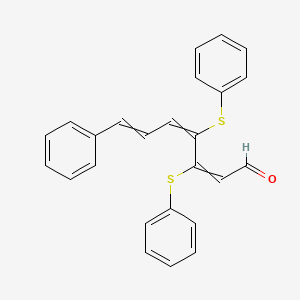

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)

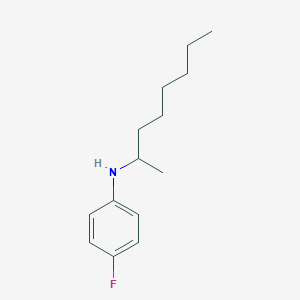
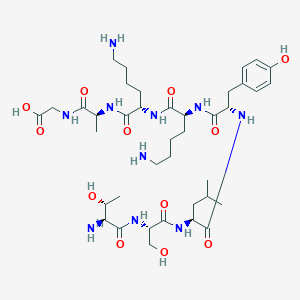
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
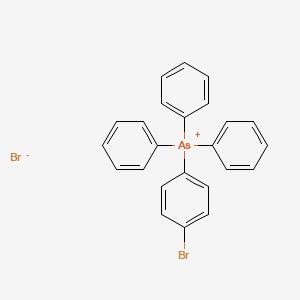
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12584590.png)
![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
